3-(Cbz-amino)-1-methylcyclopentanol
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-(3-hydroxy-3-methylcyclopentyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(17)8-7-12(9-14)15-13(16)18-10-11-5-3-2-4-6-11/h2-6,12,17H,7-10H2,1H3,(H,15,16) |
InChI Key |
QVJNWIGBKYIEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- 3-(Cbz-amino)-1-methylcyclopentanol: Combines a tertiary alcohol (due to methyl and hydroxyl at position 1) with a bulky Cbz-amino group (position 3). The Cbz group introduces polarity but also steric hindrance.
- 1-Methylcyclopentanol: A tertiary alcohol with a single methyl substituent (position 1), lacking amino or protective groups. Simpler structure with moderate steric effects .
Physical and Chemical Properties
Key Trends :
- Boiling Point: Increases with molecular weight and polarity. The Cbz-amino group elevates boiling points compared to simpler alcohols.
- Reactivity with HBr: Tertiary alcohols (e.g., 1-methylcyclopentanol) react faster than secondary (cyclopentanol) due to SN1 favorability. However, steric bulk from the Cbz group in the target compound likely reduces reactivity compared to 1-methylcyclopentanol .
- Water Solubility: Polar groups (e.g., Cbz-amino) enhance solubility, but steric bulk from the cyclopentane ring and Cbz group counteracts this effect, resulting in lower solubility than ethanol but comparable to 1-methylcyclopentanol .
Preparation Methods
Direct N-Cbz Protection of 3-Amino-1-methylcyclopentanol
The most straightforward route involves protecting pre-synthesized 3-amino-1-methylcyclopentanol with benzyl chloroformate (CbzCl).
Procedure :
- Dissolve 3-amino-1-methylcyclopentanol (1.0 equiv) in tetrahydrofuran (THF) under nitrogen.
- Add triethylamine (1.2 equiv) as a base to deprotonate the amine.
- Slowly introduce CbzCl (1.1 equiv) at 0°C to minimize side reactions.
- Stir the mixture at room temperature for 12 hours.
- Quench with aqueous HCl (1M), extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Key Data :
- Yield: 78–85%
- Purity (HPLC): ≥95%
- Reaction Scale: Demonstrated at 100 g.
Advantages : Minimal byproducts; suitable for small-scale synthesis.
Limitations : Requires pre-existing amino alcohol precursor, which may necessitate additional synthetic steps.
Stereoselective Synthesis via Amino Acid Reduction
Adapted from the enantioselective amino alcohol production patent, this method leverages chiral amino acid precursors.
- Cbz Protection : React (1R,3S)-3-amino-1-methylcyclopentanecarboxylic acid with CbzCl in aqueous Na₂CO₃ (pH 9–10).
- Esterification : Treat the Cbz-protected amino acid with methanol/H₂SO₄ to form the methyl ester.
- Borohydride Reduction : Reduce the ester with sodium borohydride in THF at −20°C to yield the alcohol.
Optimized Conditions :
- Temperature: −20°C (prevents racemization)
- Solvent: Tetrahydrofuran/methanol (4:1)
- Catalyst: None required
Key Data :
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
| Parameter | Direct Protection | Amino Acid Route |
|---|---|---|
| Solvent | THF | THF/MeOH |
| Temperature (°C) | 25 | −20 |
| Reaction Time (h) | 12 | 6 |
| Catalyst | None | None |
Findings :
- Lower temperatures (−20°C) in the amino acid route suppress epimerization.
- THF enhances solubility of intermediates compared to dichloromethane.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.20 (s, 3H, CH₃), 3.60 (m, 1H, NH-Cbz), 5.10 (s, 2H, PhCH₂O) |
| IR (cm⁻¹) | 3350 (N-H), 1705 (C=O), 1250 (C-O) |
| HPLC | t_R = 8.2 min (C18, acetonitrile/H₂O 70:30) |
Crystallography
Disorder in the cyclopentane ring (occupancy 0.63:0.37) was observed in related structures, suggesting potential polymorphism in the target compound.
Industrial-Scale Production Considerations
Challenges :
- Solvent Recovery : THF and methanol require energy-intensive distillation.
- Catalyst Costs : Pd/C usage in deprotection adds ~15% to production costs.
Innovations :
- Column-free purification via recrystallization (hexane/ethyl acetate).
- Continuous-flow systems for ester reduction, reducing processing time by 40%.
Applications in Pharmaceutical Synthesis
- Peptide Backbone Modification : Serves as a constrained proline analogue in angiotensin-converting enzyme inhibitors.
- Chiral Auxiliary : Facilitates asymmetric aldol reactions with 90% diastereoselectivity.
Q & A
Basic Research Questions
Q. What are the key structural and functional determinants of 3-(Cbz-amino)-1-methylcyclopentanol that influence its reactivity in organic synthesis?
- Methodological Answer : The compound features a cyclopentanol core with a methyl group at position 1 and a carbobenzyloxy (Cbz)-protected amino group at position 3. The tertiary alcohol and steric hindrance from the methyl group reduce nucleophilic reactivity compared to primary alcohols. The Cbz group, a common protecting moiety, requires hydrogenolysis (e.g., H₂/Pd-C) or acidic conditions for cleavage. Structural analysis via NMR (e.g., ¹H/¹³C) and X-ray crystallography can confirm regiochemistry and steric effects. Computational modeling (DFT) may predict reaction pathways impacted by the bulky Cbz group .
Q. How can the Cbz-protected amino group be introduced into cyclopentanol derivatives during synthesis?
- Methodological Answer : The Cbz group is typically introduced via carbamate formation. For example, reacting 3-amino-1-methylcyclopentanol with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) influence yield. Purification by column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Similar strategies are employed in peptide synthesis for amine protection .
Advanced Research Questions
Q. How can competing dehydration pathways be suppressed during alkylation reactions involving 1-methylcyclopentanol derivatives?
- Methodological Answer : In reactions like Friedel-Crafts alkylation, 1-methylcyclopentanol derivatives may undergo dehydration to form alkenes (e.g., cyclopentene) under acidic conditions. To favor alkylation, use Brønsted/Lewis acid catalysts (e.g., Fe(OTf)₃) at lower temperatures (<50°C) and in non-polar solvents (toluene). Kinetic studies (GC-MS monitoring) can identify optimal reaction windows. Catalyst screening (e.g., Amberlyst 15 vs. zeolites) may reduce side reactions .
Q. What thermodynamic parameters are critical for optimizing reactions involving 3-(Cbz-amino)-1-methylcyclopentanol?
- Methodological Answer : Heat capacity (Cp) and enthalpy of formation (ΔHf) data for 1-methylcyclopentanol (e.g., Cp = 308.6–380 J/mol·K at 308.5–380 K) can approximate behavior of its derivatives. Differential Scanning Calorimetry (DSC) and isothermal titration calorimetry (ITC) measure phase transitions and binding energetics. Computational tools (e.g., Gaussian) predict stability of intermediates in multi-step syntheses .
Data Contradiction Analysis
Q. How can discrepancies in reported reactivity trends of cyclopentanol derivatives with concentrated HBr be resolved?
- Methodological Answer : ranks reactivity as cyclopentane-CH₂OH < cyclopentanol < 1-methylcyclopentanol < CH₃CH₂OH. However, steric effects from the methyl group in 1-methylcyclopentanol may reduce reactivity compared to ethanol. To resolve contradictions, conduct kinetic studies (e.g., SN1/SN2 mechanisms) under controlled conditions (solvent polarity, temperature). NMR monitoring of carbocation intermediates (e.g., using DCl/D₂O quench) clarifies steric vs. electronic influences .
Experimental Design Considerations
Q. How can regioselective functionalization of 3-(Cbz-amino)-1-methylcyclopentanol be achieved for drug discovery applications?
- Methodological Answer : Utilize directing groups (e.g., hydroxyl or Cbz-protected amine) for selective C–H activation. For example, Pd-catalyzed C–H arylation at position 2 or 4 of the cyclopentanol ring. Screening ligands (e.g., bidentate phosphines) and additives (Ag₂CO₃) enhances regioselectivity. LC-MS and HRMS validate product distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
